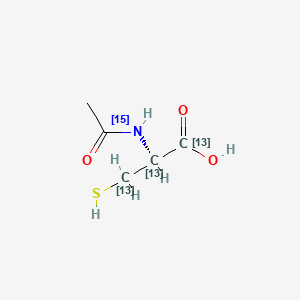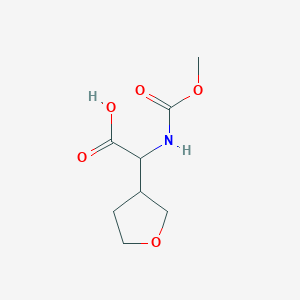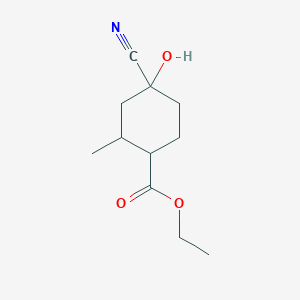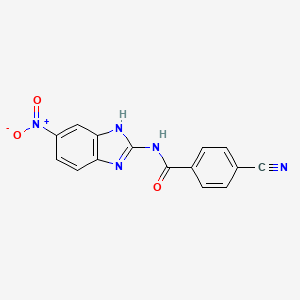
4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide is a complex organic compound featuring a benzimidazole core substituted with a cyano group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. Subsequent nitration and cyanation steps introduce the nitro and cyano groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)aniline
- 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)phenol
- 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)thiophenol
Uniqueness
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a nitro group on the benzimidazole core makes it particularly versatile for various applications .
Properties
CAS No. |
919763-48-7 |
|---|---|
Molecular Formula |
C15H9N5O3 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
4-cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C15H9N5O3/c16-8-9-1-3-10(4-2-9)14(21)19-15-17-12-6-5-11(20(22)23)7-13(12)18-15/h1-7H,(H2,17,18,19,21) |
InChI Key |
RMUJVDKQMWDFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


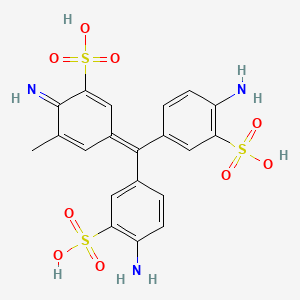
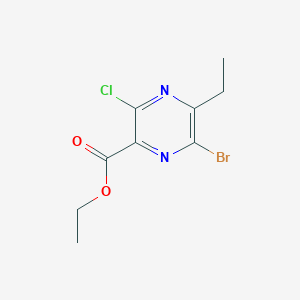
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
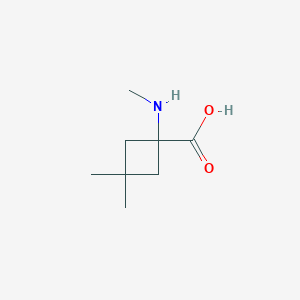
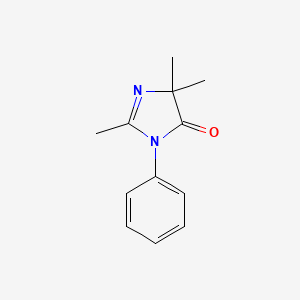
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
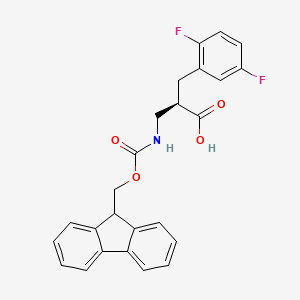
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)
